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Compound of Interest

Compound Name:
1-[4-

(Methylsulfonyl)phenyl]piperazine

Cat. No.: B062840 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for the

compound 1-[4-(Methylsulfonyl)phenyl]piperazine, a molecule of interest in medicinal

chemistry and drug development. While direct experimental spectra for this specific compound

are not readily available in peer-reviewed literature, this document leverages established

principles of spectroscopy and data from closely related analogs to provide a robust, predictive

characterization. This guide is intended for researchers, scientists, and drug development

professionals who require a thorough understanding of the structural elucidation of this and

similar molecules through mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear

magnetic resonance (NMR) spectroscopy.

Molecular Structure and Physicochemical
Properties
1-[4-(Methylsulfonyl)phenyl]piperazine possesses a well-defined structure comprising a

piperazine ring attached to a phenyl ring, which is in turn substituted with a methylsulfonyl

group. This combination of a basic aliphatic heterocycle and an electron-withdrawing aromatic

substituent dictates its chemical properties and spectroscopic behavior.
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Property Value Source

Molecular Formula C₁₁H₁₆N₂O₂S [1]

Molecular Weight 240.32 g/mol [1]

CAS Number 187669-60-9 [2]

Monoisotopic Mass 240.093249 g/mol [1]

Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation analysis.

Predicted Mass Spectrum
For 1-[4-(Methylsulfonyl)phenyl]piperazine, electrospray ionization (ESI) in positive ion

mode is a suitable method for generating the molecular ion.

Ion Adduct Predicted m/z

[M+H]⁺ 241.1005

[M+Na]⁺ 263.0825

[M+K]⁺ 279.0564

Data is predicted based on elemental composition.

Interpretation and Plausible Fragmentation Pathway
The protonated molecular ion [M+H]⁺ at m/z 241.1005 would be the base peak or a prominent

peak in the ESI-MS spectrum. High-resolution mass spectrometry (HRMS) would confirm the

elemental composition as C₁₁H₁₇N₂O₂S⁺.

The fragmentation of the parent ion is anticipated to occur primarily at the piperazine ring and

the bond connecting it to the phenyl ring, as these are the most labile sites. The electron-
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withdrawing nature of the sulfonyl group will influence the fragmentation pattern.

A plausible fragmentation pathway is outlined below:

Primary Fragments

[M+H]⁺
m/z = 241.10

C₇H₇O₂S⁺

m/z = 155.02

- C₄H₁₀N₂

C₄H₁₀N₂⁺

m/z = 86.08

- C₇H₇O₂S

C₁₀H₁₃N₂O₂S⁺

m/z = 225.07

- CH₄

Click to download full resolution via product page

Caption: Plausible ESI-MS fragmentation of 1-[4-(Methylsulfonyl)phenyl]piperazine.

Experimental Protocol: ESI-MS
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Utilize an electrospray ionization mass spectrometer.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.

Ionization Parameters:

Ionization Mode: Positive

Capillary Voltage: 3.5-4.5 kV

Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. For fragmentation

analysis, perform tandem MS (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to
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collision-induced dissociation (CID) with an inert gas like argon.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by

detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
The IR spectrum of 1-[4-(Methylsulfonyl)phenyl]piperazine is expected to show

characteristic peaks for the sulfonyl group, the aromatic ring, and the piperazine moiety.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, broad
N-H stretch (secondary amine

of piperazine)

3100-3000 Medium Aromatic C-H stretch

2950-2800 Medium
Aliphatic C-H stretch

(piperazine and methyl group)

~1600, ~1500 Medium-Strong Aromatic C=C stretching

~1320, ~1150 Strong

Asymmetric and symmetric

S=O stretching of the sulfonyl

group

~1250 Medium C-N stretching (aryl-amine)

~830 Strong
para-disubstituted benzene C-

H out-of-plane bend

Predictions are based on data from analogous sulfonyl and piperazine-containing compounds.

Interpretation of the IR Spectrum
The most prominent and diagnostic peaks will be the strong absorptions for the sulfonyl (S=O)

stretches around 1320 cm⁻¹ and 1150 cm⁻¹. The presence of the piperazine N-H will be

confirmed by a medium, somewhat broad peak around 3300 cm⁻¹. The aromatic nature of the
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compound is indicated by C=C stretching bands and the strong out-of-plane bending vibration

characteristic of 1,4-disubstitution.

Experimental Protocol: ATR-FTIR
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

Sample Scan: The sample is placed on the crystal, and the anvil is engaged to ensure good

contact. The sample spectrum is then recorded.

Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or

absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic

molecules in solution, providing detailed information about the chemical environment of each

nucleus.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum will show distinct signals for the aromatic protons, the piperazine

protons, and the methyl protons of the sulfonyl group.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.85 d, J ≈ 8.8 Hz 2H
Aromatic H (ortho to

SO₂Me)

~6.95 d, J ≈ 8.8 Hz 2H
Aromatic H (ortho to

piperazine)

~3.40 t, J ≈ 5.0 Hz 4H
Piperazine -CH₂-

(adjacent to phenyl)

~3.15 t, J ≈ 5.0 Hz 4H
Piperazine -CH₂-

(adjacent to NH)

~3.05 s 3H -SO₂CH₃

~1.90 br s 1H -NH

Chemical shifts are predicted based on the analysis of similar phenylpiperazine and sulfonyl

derivatives.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of unique carbon

environments.

Chemical Shift (δ, ppm) Assignment

~154.0 Aromatic C (ipso, attached to piperazine)

~138.0 Aromatic C (ipso, attached to SO₂Me)

~128.5 Aromatic CH (ortho to SO₂Me)

~115.0 Aromatic CH (ortho to piperazine)

~49.0 Piperazine -CH₂- (adjacent to phenyl)

~45.5 Piperazine -CH₂- (adjacent to NH)

~44.5 -SO₂CH₃
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Interpretation of NMR Spectra
The ¹H NMR spectrum is expected to show two doublets in the aromatic region, characteristic

of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-

withdrawing sulfonyl group is a key diagnostic feature. The piperazine protons will appear as

two distinct triplets due to their different chemical environments. The methyl group of the

sulfonyl moiety will be a sharp singlet. The broad singlet for the NH proton is exchangeable

with D₂O.

The ¹³C NMR spectrum will show four signals for the aromatic carbons (two quaternary and two

CH) and three signals for the aliphatic carbons (two for the piperazine ring and one for the

methyl sulfonyl group).

The following diagram illustrates the predicted proton-carbon correlations.

¹H and ¹³C Assignments ¹H NMR (ppm)

¹³C NMR (ppm)

~7.85

~128.5

~6.95

~115.0

~3.40

~49.0

~3.15

~45.5

~3.05

~44.5

~1.90

~154.0 ~138.0
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-1-4-methylsulfonyl-phenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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